(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid typically involves the protection of amino acids using di-tert-butyl pyrocarbonate. This method ensures the formation of Boc derivatives of amino acids under optimized conditions . The reaction is usually carried out in the presence of a base, such as sodium bicarbonate, and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using reagents like oxalyl chloride in methanol.
Protection and Deprotection: The compound can be protected using di-tert-butyl pyrocarbonate and deprotected under mild conditions.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for the selective deprotection of the Boc group.
Di-tert-butyl Pyrocarbonate: Used for the protection of amino acids.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and various Boc-protected derivatives .
Scientific Research Applications
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Boc group provides stability during peptide bond formation.
Drug Development: Used in the synthesis of peptide-based drugs.
Biological Studies: Helps in studying protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic or neutral conditions using specific reagents .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar applications.
Uniqueness
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is unique due to its specific structure, which provides enhanced stability and reactivity in peptide synthesis compared to other Boc-protected amino acids .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(11(17)18)14-10(16)8(13)5-6-9(15)19-12(2,3)4/h7-8H,5-6,13H2,1-4H3,(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRZPPQCOIUWGZ-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.